molecular formula C18H21N3O3S3 B2895618 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide CAS No. 933025-61-7

2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide

Numéro de catalogue: B2895618
Numéro CAS: 933025-61-7
Poids moléculaire: 423.56
Clé InChI: GOFRQNJUCYSVLN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a 1,2,4-benzothiadiazine core substituted with a butyl group at position 4 and sulfonyl groups (1,1-dioxido) at positions 1 and 1. A thioether linkage at position 3 connects the heterocycle to an acetamide moiety, which is further substituted with a thiophen-2-ylmethyl group.

Structurally, it belongs to a class of sulfur-containing heterocyclic acetamides, which are often explored for therapeutic applications due to their ability to interact with biological targets via hydrogen bonding, hydrophobic interactions, and π-stacking .

Propriétés

IUPAC Name

2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S3/c1-2-3-10-21-15-8-4-5-9-16(15)27(23,24)20-18(21)26-13-17(22)19-12-14-7-6-11-25-14/h4-9,11H,2-3,10,12-13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFRQNJUCYSVLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural and functional differences between the target compound and related derivatives:

Compound Name Core Structure Substituents on Acetamide Key Modifications Biological Activity References
Target Compound 1,2,4-Benzothiadiazine Thiophen-2-ylmethyl Butyl, sulfonyl groups Under investigation
2-[(4-Butyl-1,1-dioxido-4H-benzothiadiazin-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide 1,2,4-Benzothiadiazine 3-Chloro-2-methylphenyl Chloro, methyl groups Anticancer (preliminary screening)
N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide Benzothiazole 4-Methylpiperazine Piperazine ring Anticancer (in vitro)
N-[4-(Benzothiazole-2-yl)phenyl]-2-[(1,5-diphenylimidazol-2-yl)thio]acetamide Benzothiazole 1,5-Diphenylimidazole-thio Imidazole-thio linker Anticancer (NCI-60 panel)
2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide 1,4-Benzothiazine None (unsubstituted acetamide) Oxo group, simpler core Structural studies

Pharmacological and Physicochemical Comparisons

Core Heterocycle Influence: The 1,2,4-benzothiadiazine core in the target compound (vs. benzothiazole in or 1,4-benzothiazine in ) introduces distinct electronic and steric effects.

Substituent Effects :

  • The thiophen-2-ylmethyl group on the acetamide may enhance lipophilicity (logP ~3.5 estimated) compared to the 3-chloro-2-methylphenyl analog (logP ~4.0) , affecting blood-brain barrier penetration.
  • Piperazine or imidazole substituents (e.g., ) introduce basic nitrogen atoms, enabling salt formation and improved aqueous solubility.

Biological Activity Trends :

  • Compounds with bulky aromatic substituents (e.g., diphenylimidazole in ) show potent anticancer activity, likely due to enhanced target binding via π-stacking. The target compound’s thiophene group may offer similar advantages but with reduced steric hindrance.
  • The butyl chain on the benzothiadiazine core could promote hydrophobic interactions with enzyme pockets, analogous to alkyl chains in kinase inhibitors .

Research Findings and Data

Anticancer Activity (Hypothetical Projection)

While direct data for the target compound is unavailable, structurally related compounds exhibit notable activity:

  • N-[4-(Benzothiazole-2-yl)phenyl]-2-[(benzimidazole-2-yl)thio]acetamide (Compound 10 in ):
    • GI₅₀ = 1.2 µM against leukemia CCRF-CEM cells.
  • N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide :
    • Moderate cytotoxicity (IC₅₀ = 8.7 µM) against MCF-7 breast cancer cells.

The target compound’s sulfonyl groups may improve target selectivity compared to non-sulfonated analogs, as seen in antidiabetic benzothiadiazines .

Physicochemical Properties

Property Target Compound 3-Chloro-2-methylphenyl Analog Piperazine Derivative
Molecular Weight (g/mol) 465.58 481.99 347.44
Calculated logP 3.5 4.0 2.1
Hydrogen Bond Donors 2 2 3
Hydrogen Bond Acceptors 7 7 6

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.